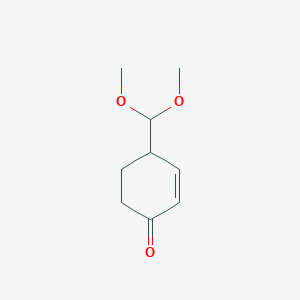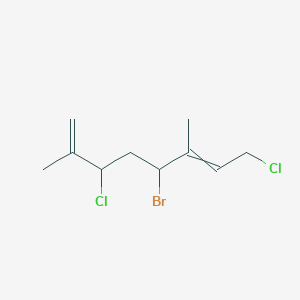
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene is an organic compound belonging to the class of organochlorides. Organochlorides are compounds containing a chemical bond between a carbon atom and a chlorine atom. This compound is characterized by the presence of bromine and chlorine atoms attached to a diene structure, which is a hydrocarbon with two double bonds.
Méthodes De Préparation
The synthesis of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be achieved through various synthetic routes. One common method involves the use of N-bromosuccinimide (NBS) in a free radical reaction. In this reaction, NBS loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then reacts with the target compound to form the desired product . Industrial production methods may involve tubular diazotization reaction technology, which offers advantages such as continuity in production, safety, short reaction time, and energy saving .
Analyse Des Réactions Chimiques
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: It may be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene involves its interaction with molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be compared with other similar compounds, such as:
3,5-Dibromo-8,8-dichloro-2,6-dimethylocta-1,6-diene: This compound has an additional bromine atom, which may affect its reactivity and applications.
5-Bromo-1,3-dimethyluracil: This compound contains a uracil ring structure, which is different from the diene structure of this compound.
The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms on a diene structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
64819-69-8 |
|---|---|
Formule moléculaire |
C10H15BrCl2 |
Poids moléculaire |
286.03 g/mol |
Nom IUPAC |
5-bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H15BrCl2/c1-7(2)10(13)6-9(11)8(3)4-5-12/h4,9-10H,1,5-6H2,2-3H3 |
Clé InChI |
AADSQRFHTJGABO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CC(C(=CCCl)C)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
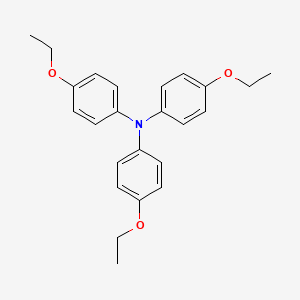
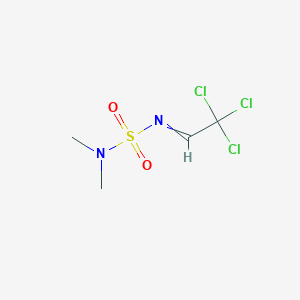
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
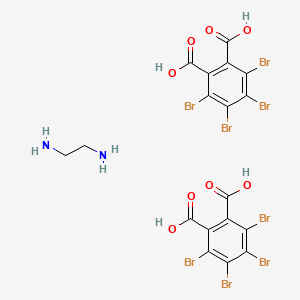
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
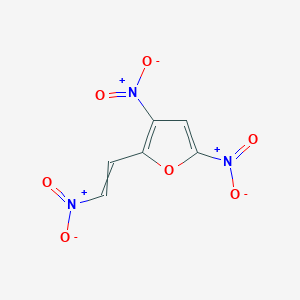
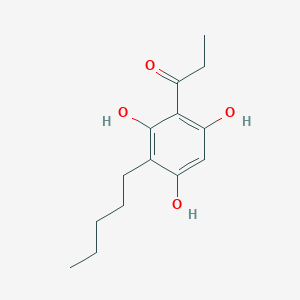


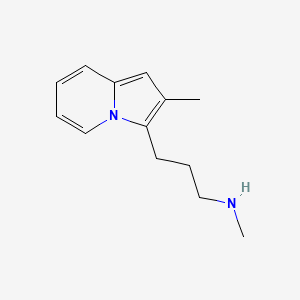
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
